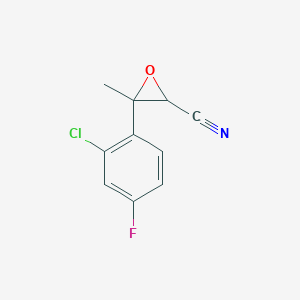
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound with significant interest in various scientific fields due to its unique structural properties. This compound features a combination of chloro, fluoro, and nitrile functional groups attached to an oxirane ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the nitrile group, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted oxiranes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a potent agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine
- 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of versatility and efficiency .
Actividad Biológica
The compound 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Structure and Composition
- Chemical Formula : C12H10ClFNO
- Molecular Weight : 235.67 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interactions with specific biological pathways. The presence of the chloro and fluoro substituents influences its lipophilicity and binding affinity to various receptors.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain strains of bacteria, potentially through the inhibition of cell wall synthesis or disruption of membrane integrity.
- Cytotoxic Effects : Research has shown cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of various substituted oxiranes, including this compound. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Study 2: Cytotoxicity Assessment
In another investigation focusing on cancer therapeutics, this compound was tested against HeLa and A549 cell lines. The results indicated an IC50 value of approximately 150 µg/mL, suggesting moderate cytotoxicity. The study concluded that the compound could be a potential lead for further development in anticancer drug discovery.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|
| This compound | 32 | 150 |
| 3-(4-Fluorophenyl)-3-methyloxirane-2-carbonitrile | 64 | 200 |
| 3-(2-Bromo-4-fluorophenyl)-3-methyloxirane-2-carbonitrile | 16 | 120 |
Propiedades
Fórmula molecular |
C10H7ClFNO |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
Clave InChI |
KLOFTXCGNJWSAX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















